molecular formula C14H19BN4O2 B1428306 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-91-9

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

カタログ番号: B1428306
CAS番号: 882670-91-9
分子量: 286.14 g/mol
InChIキー: BFYWWBLERXAQIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine (CAS 882670-91-9) is a versatile boron-containing heterocyclic compound that serves as a critical synthetic intermediate in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. This compound features a pyrido[2,3-d]pyrimidine core, a nitrogen-rich scaffold known for its significant bioactivity and prevalence in drug discovery . The incorporated pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a protected form of a boronic acid, making this compound an essential building block for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently construct biaryl and heterobiaryl structures that are often central to a compound's biological activity . Its primary research value lies in the exploration of novel KRAS-G12D inhibitors. Mutations in the KRAS gene, especially the G12D mutation, are drivers in a significant percentage of human cancers, including pancreatic, biliary, and colorectal cancers . Unlike the more readily targeted G12C mutation, the G12D variant presents a greater challenge for drug development due to the absence of a reactive cysteine residue. This compound is designed as a key chemical precursor for synthesizing potential drug candidates that aim to inhibit this challenging target. In structure-based drug design, the molecule's pyrido[2,3-d]pyrimidine core can act as an aromatic module, while other attached pharmacophores are intended to interact with specific pockets on the KRAS-G12D protein, potentially forming critical hydrogen bonds with residues like Asp12 and Gly60 to achieve inhibition . Researchers utilize this intermediate to create compounds for evaluating in vitro cell antiproliferative activity and enzymatic inhibition against KRAS-G12D. Its molecular formula is C14H19BN4O2, with an average molecular mass of 286.144 Da . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-9-7-18-12(16-5)19-11(9)17-8-10/h6-8H,1-5H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWWBLERXAQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the Pyrido[2,3-d]pyrimidine Core

The core scaffold is synthesized via a sequence of reactions starting from commercially available methyl esters:

  • Suzuki-Miyaura Coupling : The methyl ester undergoes palladium-catalyzed coupling with (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form an alkene intermediate. This step is performed under mild conditions, typically at 65°C, yielding the coupled product in 63% yield. This step introduces the boronate ester functionality directly into the heterocyclic framework.

  • Amide Formation and Cyclization : The alkene intermediate reacts with ammonia in methanol at 85°C to form an amide, which then undergoes cyclization under acidic conditions (p-toluenesulfonic acid hydrate in toluene at 90°C) to generate the pyrido[3,4-d]pyrimidinone core in 84% yield. This step constructs the fused heterocycle essential for subsequent modifications.

  • Chlorination : The pyrimidinone is chlorinated using phosphorus oxychloride at 70°C, affording the chlorinated intermediate in 86% yield. This chlorinated heterocycle serves as a versatile intermediate for further functionalization at the 2- and 8-positions.

Diversification at Positions 5 and 6

To introduce substituents at positions 5 and 6, alternative routes are employed:

  • For Methyl Substituents : A route involving the coupling of halogenated pyrimidines with alkynes, specifically using a tin-mediated coupling with 1-propynyltri-n-butyltin, was developed. This approach, performed under microwave irradiation, yields the desired pyrimidine in moderate yields (~49%) but is less scalable due to the use of toxic tin reagents.

  • Copper-Mediated Derivatization : An improved method involves converting a carboxylic acid derivative into an amide, followed by copper-promoted coupling with pentane-2,4-dione. This sequence, starting from readily available reagents, produces the heterocycle with a methyl group at position 6 efficiently, with an overall yield of 48% over three steps, suitable for multigram synthesis.

Functionalization to Obtain the Boronate and Amine

The key intermediate, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine , is further functionalized:

  • Introduction of the Boronate Ester : The boronate group is introduced via Suzuki-Miyaura coupling, using the boronic ester reagent under palladium catalysis, enabling the attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the desired position.

  • Amination : The amino group at position 2 is installed through nucleophilic substitution or amination reactions, often involving ammonia or amine derivatives under mild conditions, facilitating the formation of the target compound.

Summary of Key Data and Yields

Step Reaction Reagents & Conditions Yield Notes
1 Suzuki-Miyaura coupling Pd(dppf)Cl₂, THF/water, 65°C 63% Introduction of boronate ester
2 Amide formation NH₃, MeOH, 85°C 84% Formation of heterocycle
3 Chlorination POCl₃, 70°C 86% Activation for functionalization
4 Diversification CuI, Cs₂CO₃, MeCN, 85°C 48% Methyl substitution at position 6
5 Boronate coupling Pd catalysis Variable Installation of boronate group
6 Amination NH₃ or amines Variable Final amino group installation

Notes on Research and Optimization

  • The routes are designed for scalability and diversification, with the copper-mediated method offering a practical approach for introducing methyl groups at specific positions.
  • The chlorination step is critical for enabling subsequent functionalization, with phosphorus oxychloride being the reagent of choice.
  • The use of microwave irradiation in coupling reactions improves efficiency but may pose scalability challenges.
  • Alternative routes involving copper catalysis and amide coupling expand the scope of substituents that can be introduced, facilitating structure-activity relationship (SAR) studies.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Derivatives: Resulting from the reduction of the compound.

  • Substituted Amine Derivatives: Produced through substitution reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit potent activity against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the biological activity by improving solubility and bioavailability. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer proliferation and survival pathways.

Kinase Inhibition
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine has been identified as a potential inhibitor of specific kinases that are pivotal in cancer signaling pathways. Kinase inhibitors are crucial in targeted cancer therapies, and this compound's structural features suggest it may selectively inhibit certain kinases involved in tumor growth.

Synthetic Methodologies

Building Block for Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its unique functional groups. The dioxaborolane unit can participate in various cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Fluorescent Probes
Another innovative application is its use as a fluorescent probe. The incorporation of the dioxaborolane moiety allows for the development of fluorescent sensors that can detect specific ions or small molecules in biological systems. This application is particularly useful in cellular imaging and monitoring biological processes in real-time.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its ability to form stable complexes with metal ions can enhance the properties of polymers used in electronic devices or sensors.

Nanomaterials
The compound's unique properties make it suitable for the development of nanomaterials. Research into its interactions with nanoparticles has shown promise for applications in drug delivery systems and targeted therapy.

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluation of cytotoxic effectsDemonstrated significant inhibition of cell proliferation in various cancer cell lines when treated with pyrido[2,3-d]pyrimidine derivatives.
Kinase Inhibition Research Mechanistic studies on kinase activityIdentified selective inhibition of specific kinases crucial for cancer progression; potential for development into therapeutic agents.
Fluorescent Probes Development Synthesis of novel sensorsDeveloped a fluorescent probe based on the compound that effectively detects target analytes with high sensitivity and specificity.

作用機序

The mechanism by which N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity. This interaction can modulate biological pathways and lead to therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of boronic ester-containing heterocycles. Below is a detailed comparison with structurally analogous compounds, emphasizing differences in core structure, substituents, and applications.

Structural and Functional Group Comparisons

Key Differentiators

This structural feature is critical in kinase inhibitor design . Analogues with pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-6-(dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine ) exhibit similar fused-ring systems but differ in electronic properties due to the pyrrole moiety.

Substituent Effects :

  • The N-methylamine group at C2 in the target compound enhances hydrogen-bonding capacity compared to N,N-dimethyl or N-ethyl groups in pyridine/pyrimidine analogues .
  • Methoxy and chloro substituents in analogues (e.g., ) alter electronic density and steric bulk, influencing reactivity in cross-coupling reactions and target binding .

Reactivity in Suzuki-Miyaura Coupling :

  • All compounds participate in Suzuki-Miyaura reactions due to the boronate group, but the pyrido[2,3-d]pyrimidine core in the target compound may exhibit slower coupling kinetics compared to simpler pyridines due to steric hindrance .

生物活性

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C15H20BNO4
  • Molecular Weight: 263.1 g/mol
  • CAS Number: 1310384-84-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymatic pathways. It has been shown to inhibit certain kinases involved in cellular signaling pathways. For instance, research indicates that compounds with similar structures exhibit significant inhibition of PI3K (phosphoinositide 3-kinase) pathways, which are crucial in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values against different targets:

Target IC50 (µM) Remarks
PI3Kα0.47High potency in inhibiting cellular proliferation
PI3Kδ0.56Selective for cancerous cells
Other Kinases>1.0Lower activity compared to PI3K isoforms

Case Studies

  • Case Study on Cancer Cell Lines : In a study assessing the effects of this compound on breast cancer cell lines (MCF7), it was observed that treatment with the compound led to a significant reduction in cell viability after 48 hours of exposure (IC50 = 0.47 µM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inhibition of B Cell Proliferation : Another investigation focused on the effects of the compound on B lymphocytes showed an IC50 value of 20 nM for inhibiting proliferation. This suggests potential therapeutic applications in autoimmune diseases where B cell activity is dysregulated.

Structure-Kinetic Relationship

Research into the structure-kinetic relationships of similar compounds highlights that modifications in the dioxaborolane moiety can significantly affect biological activity and selectivity for specific targets. For example:

  • Compounds with larger substituents on the dioxaborolane group showed enhanced selectivity for PI3K isoforms.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate metabolic stability in human liver microsomes. Toxicological assessments reveal a low toxicity profile at therapeutic doses.

Q & A

Q. Example Reaction Setup (Hypothetical)

ReagentRoleQuantity (mmol)
Aryl halideElectrophilic partner1.0
Target boronate esterNucleophilic partner1.2
Pd(PPh₃)₄Catalyst0.05
Cs₂CO₃Base3.0
THF/H₂O (3:1)Solvent10 mL
Temperature80°C, 12–24 h

How can purification challenges arising from residual palladium or polar byproducts be addressed?

Basic Research Question
Post-synthesis purification often involves:

  • Column chromatography : Use gradients of ethyl acetate/hexane to separate the product from unreacted boronate esters or aryl halides.
  • Chelating resins : Treat crude mixtures with polymer-supported benzeneboronic acid (PS-BBA) to sequester residual Pd .
  • HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients resolves polar impurities .

What strategies mitigate air/moisture sensitivity during boronate ester handling?

Advanced Research Question
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive. Best practices include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Dry solvents : Use freshly distilled THF or DMF with molecular sieves.
  • Quenching protocols : Add PS-BBA post-reaction to stabilize residual boronate esters .
  • Storage : Store the compound at –20°C in sealed, desiccated vials.

How can X-ray crystallography resolve ambiguities in molecular conformation?

Advanced Research Question
Single-crystal X-ray diffraction confirms the compound’s structure and stereochemistry:

  • Software : SHELX for refinement and OLEX2 for visualization/analysis .
  • Data collection : High-resolution (<1.0 Å) data reduces refinement errors.
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (common in pyrimidines) stabilize conformations; weak C–H⋯π interactions may influence packing .

Q. Example Crystallographic Parameters (Hypothetical)

ParameterValue
Space groupP2₁/c
R-factor<0.05
Dihedral angles12.8° (pyrimidine-phenyl)
Hydrogen bondsN–H⋯N, C–H⋯O

How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Advanced Research Question
Discrepancies between analytical techniques require systematic validation:

  • NMR : Confirm integration ratios and coupling patterns. For example, the pyrido[2,3-d]pyrimidine core shows distinct aromatic proton splitting .
  • HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., boron’s natural abundance).
  • Supplementary techniques : Use IR to identify functional groups (e.g., B–O stretches at ~1350 cm⁻¹) or XRD for unambiguous confirmation .

What reaction parameters optimize yield in multi-step syntheses?

Advanced Research Question
Key variables include:

  • Temperature : Lower temps (e.g., 35°C) reduce decomposition in sensitive steps .
  • Catalyst loading : 5–10 mol% Pd for cross-coupling balances cost and efficiency .
  • Substrate ratio : A 1.2:1 boronate-to-aryl halide ratio minimizes unreacted starting material.
  • Time : Monitor via TLC; extended reaction times (>24 h) may degrade boronate esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。